Cas no 306935-25-1 (Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-)

Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)- 化学的及び物理的性質
名前と識別子
-
- Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-
- 2-chloro-N-(2-methyl-5-phenylpyrazol-3-yl)acetamide
- N1-(1-METHYL-3-PHENYL-1H-PYRAZOL-5-YL)-2-CHLOROACETAMIDE
- 2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide
- Z2574929453
- 5-Chloroacetaminido-1-methyl-3-phenylpyrazol
- FT-0629641
- Acetamide, 2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-
- 306935-25-1
- DTXSID30371710
- DB-015480
-
- インチ: InChI=1S/C12H12ClN3O/c1-16-11(14-12(17)8-13)7-10(15-16)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,17)
- InChIKey: WVJIBRQRQMRZHQ-UHFFFAOYSA-N
- SMILES: ClCC(NC1N(C)N=C(C2C=CC=CC=2)C=1)=O
計算された属性
- 精确分子量: 249.06706
- 同位素质量: 249.0668897g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.9Ų
- XLogP3: 2
じっけんとくせい
- 密度みつど: 1.28
- ゆうかいてん: 116-118
- Boiling Point: 482°C at 760 mmHg
- フラッシュポイント: 245.3°C
- Refractive Index: 1.616
- PSA: 46.92
Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-358449A-5 g |
N1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide, |
306935-25-1 | 5g |
¥10,830.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-358449-1 g |
N1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide, |
306935-25-1 | 1g |
¥4,513.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-358449-1g |
N1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide, |
306935-25-1 | 1g |
¥4513.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671419-5g |
2-Chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide |
306935-25-1 | 98% | 5g |
¥12048.00 | 2024-08-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-358449A-5g |
N1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide, |
306935-25-1 | 5g |
¥10830.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671419-1g |
2-Chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide |
306935-25-1 | 98% | 1g |
¥5020.00 | 2024-08-02 |
Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)- 関連文献
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-に関する追加情報
Recent Advances in the Study of Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)- (CAS: 306935-25-1)
Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)- (CAS: 306935-25-1) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights into its role in drug development.
The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the chloroacetamide moiety in its structure suggests potential reactivity that could be harnessed for targeted drug design. Researchers have explored its interactions with various biological targets, including enzymes and receptors, to elucidate its therapeutic potential.
One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in inflammation and cell proliferation. In vitro studies have demonstrated its efficacy in inhibiting the activity of certain kinases, which are critical regulators of cellular processes. These findings highlight its potential as a lead compound for the development of novel kinase inhibitors.
Further investigations have also explored the pharmacokinetic properties of Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for understanding its bioavailability and optimizing its formulation for therapeutic use. Preliminary data suggest that the compound exhibits favorable pharmacokinetic characteristics, making it a promising candidate for further development.
In addition to its pharmacological properties, recent synthetic methodologies have been developed to improve the yield and purity of Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-. These advancements are crucial for scaling up production and ensuring the consistency of the compound for preclinical and clinical studies. Researchers have employed innovative catalytic systems and green chemistry approaches to enhance the efficiency of its synthesis.
Despite these promising developments, challenges remain in the clinical translation of Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-. Issues such as potential toxicity, off-target effects, and formulation stability need to be addressed through comprehensive preclinical studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)- (CAS: 306935-25-1) represents a promising scaffold for drug discovery, with demonstrated biological activity and favorable pharmacokinetic properties. Ongoing research aims to further elucidate its mechanisms of action and optimize its therapeutic potential. The integration of synthetic chemistry, biological evaluation, and pharmacokinetic studies will be critical for its successful development as a novel therapeutic agent.
306935-25-1 (Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-) Related Products
- 2248399-36-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-fluorophenyl)-2-methoxypropanoate)
- 477889-19-3(1-{4-(2-Chloro-6-fluorobenzyl)oxyphenyl}-1-ethanol)
- 1010401-03-2(4-amino-N-[dimethyl(oxo)-λ?-sulfanylidene]benzamide)
- 1207061-66-2((2E)-N-(4-{(5-methyl-1,3,4-thiadiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)-3-phenylprop-2-enamide)
- 134234-40-5((1R)-1-Methyl-2,3-dihydro-1H-isoindole)
- 1360940-49-3(6-Methoxy-1H-benzimidazole-4-carboxylic acid)
- 2227752-43-2(methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate)
- 1421532-66-2(1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride)
- 13110-96-8(5-Acetylsalicylic acid)
- 1181455-29-7(1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride)




